molecular formula C11H12N2O2 B13536517 1-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylic acid

1-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylic acid

Cat. No.: B13536517
M. Wt: 204.22 g/mol
InChI Key: SFBOFXQFYCWRRM-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-1H-1,3-benzodiazole-7-carboxylic acid is a heterocyclic compound that features a benzodiazole ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodiazole ring system is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile scaffold for drug development and other applications.

Preparation Methods

The synthesis of 1-(propan-2-yl)-1H-1,3-benzodiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoic acid with isopropylamine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzodiazole ring.

Industrial production methods often utilize similar synthetic routes but are optimized for scale. This can include the use of continuous flow reactors and other technologies to improve yield and reduce production costs.

Chemical Reactions Analysis

1-(Propan-2-yl)-1H-1,3-benzodiazole-7-carboxylic acid can undergo a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced benzodiazole derivatives.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzodiazole ring.

Scientific Research Applications

1-(Propan-2-yl)-1H-1,3-benzodiazole-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-propan-2-ylbenzimidazole-4-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-7(2)13-6-12-9-5-3-4-8(10(9)13)11(14)15/h3-7H,1-2H3,(H,14,15)

InChI Key

SFBOFXQFYCWRRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC2=CC=CC(=C21)C(=O)O

Origin of Product

United States

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